2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate
Overview
Description
2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate is a chemical compound with the molecular formula C10H20N2O6S. It is primarily used in proteomics research applications . This compound is known for its unique structural features, which include a piperidine ring substituted with a methyl group and a sulfonyl group, as well as an ethylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate typically involves the following steps:
Formation of 2-Methyl-piperidine-1-sulfonyl chloride: This intermediate is prepared by reacting 2-methylpiperidine with chlorosulfonic acid.
Reaction with Ethylamine: The 2-methyl-piperidine-1-sulfonyl chloride is then reacted with ethylamine to form 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine.
Formation of Oxalate Salt: Finally, the 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethylamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted ethylamine derivatives.
Scientific Research Applications
2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their structure and function. The ethylamine moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylpiperidine-1-sulfonyl chloride: This compound is an intermediate in the synthesis of 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate.
2-{4-[(2-Methyl-1-piperidinyl)sulfonyl]phenyl}ethanamine: Another compound with a similar sulfonyl-piperidine structure.
Uniqueness
This compound is unique due to its combination of a piperidine ring, sulfonyl group, and ethylamine moiety. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)sulfonylethanamine;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.C2H2O4/c1-8-4-2-3-6-10(8)13(11,12)7-5-9;3-1(4)2(5)6/h8H,2-7,9H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYMXZYTRUELDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)CCN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.